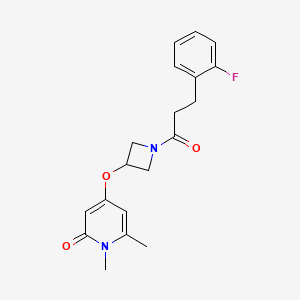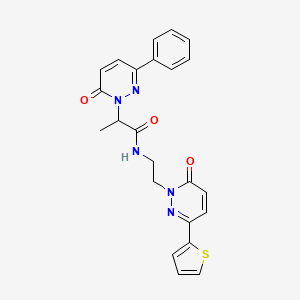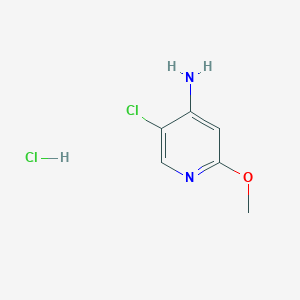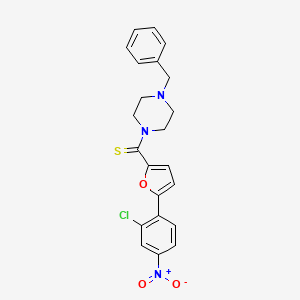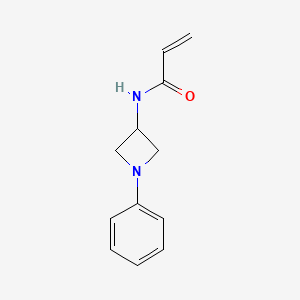![molecular formula C25H25N3O4S2 B2866292 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-46-2](/img/structure/B2866292.png)
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . Indole derivatives, which are part of this compound, are known to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular formula of this compound is C24H23N3O4S2 and it has a molecular weight of 481.59. The structure includes an indole nucleus, a benzamido group, and a tetrahydrobenzo[b]thiophene-3-carboxamide group.Wissenschaftliche Forschungsanwendungen
Inhibition of Cell Adhesion Molecules
A key application of compounds related to 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is in inhibiting cell adhesion molecules. One study found that related compounds decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1. This inhibition also extended to VCAM-1, highlighting potential anti-inflammatory applications (Boschelli et al., 1995).
Synthesis of Heterocyclic Derivatives
The compound's structure lends itself to the synthesis of various heterocyclic derivatives. Research has explored the reactivity of similar structures toward nitrogen nucleophiles to yield a range of heterocyclic derivatives like pyrazole, isoxazole, pyrimidine, and triazine (Mohareb et al., 2004).
Pharmacological Activities
Studies have shown that thiophene derivatives synthesized from similar structures demonstrate significant pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities were compared with standard drugs, indicating potential therapeutic applications (Amr et al., 2010).
Oxidation to Form Derivatives
The compound's structure is also amenable to oxidation reactions to form various derivatives. For example, oxidation of related indole structures has been shown to produce N-benzoyl-o-aminophenol derivatives and other compounds, demonstrating the compound's versatility in synthetic chemistry (Hino et al., 1983).
Antimicrobial and Docking Studies
Derivatives of similar structures have been synthesized and evaluated for antimicrobial activity. Additionally, molecular docking studies have been conducted to understand the binding interactions of these derivatives, indicating potential for drug development (Talupur et al., 2021).
Eigenschaften
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-26-24(30)22-19-7-3-5-9-21(19)33-25(22)27-23(29)17-10-12-18(13-11-17)34(31,32)28-15-14-16-6-2-4-8-20(16)28/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYMWQDCPABAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
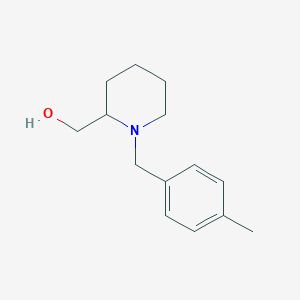
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)


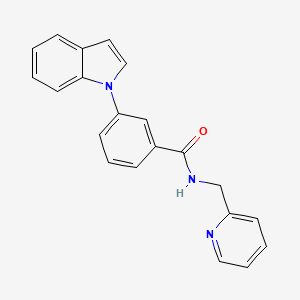
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)

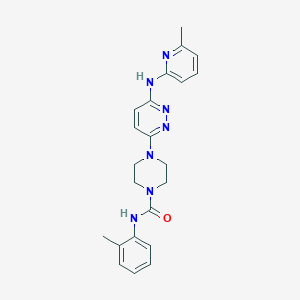
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
